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Compound of Interest

Compound Name:
9-Bromo-9,10-dihydro-9,10-

[1,2]benzenoanthracene

Cat. No.: B110492 Get Quote

A Comparative Spectroscopic Analysis:
Triptycene vs. 9-Bromotriptycene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of parent triptycene

and its derivative, 9-bromotriptycene. Understanding these differences is crucial for the

unambiguous identification and characterization of these molecules in various research and

development settings. The introduction of a bromine atom at the bridgehead position (C9)

significantly influences the electronic environment and symmetry of the triptycene framework,

leading to distinct spectroscopic signatures. This guide presents experimental data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy, as well as Mass Spectrometry (MS), to highlight these differences.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for triptycene and 9-

bromotriptycene.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

Triptycene ~7.40 m Aromatic Protons (6H)

~6.95 m Aromatic Protons (6H)

~5.30 s
Bridgehead Protons

(2H, C9-H, C10-H)

9-Bromotriptycene ~7.5-7.0 m
Aromatic Protons

(12H)

- - No C9-H signal

~5.50 s
Bridgehead Proton

(1H, C10-H)

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Assignment

Triptycene ~145.5 Aromatic C (quaternary)

~125.0 Aromatic CH

~123.5 Aromatic CH

~53.5 Bridgehead C (C9, C10)

9-Bromotriptycene ~147.0 Aromatic C (quaternary)

~126.0 Aromatic CH

~124.0 Aromatic CH

~60.0 Bridgehead C-Br (C9)

~54.0 Bridgehead C-H (C10)

Table 3: IR Spectroscopic Data
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Compound Wavenumber (cm⁻¹) Assignment

Triptycene 3060-3020 Aromatic C-H stretch

1600-1450 Aromatic C=C stretch

~740
Aromatic C-H bend (out-of-

plane)

9-Bromotriptycene 3060-3020 Aromatic C-H stretch

1600-1450 Aromatic C=C stretch

~740
Aromatic C-H bend (out-of-

plane)

~600-500 C-Br stretch

Table 4: UV-Vis Spectroscopic Data

Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

Triptycene ~270, ~278 - -

9-Bromotriptycene
Expected slight red

shift
- -

Table 5: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation
Peaks (m/z)

Isotopic Pattern

Triptycene 254 253, 252, 127, 126 M+

9-Bromotriptycene 332, 334 253, 252, 202
M+, [M+2]+ in ~1:1

ratio

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DPX400 spectrometer (or equivalent) operating at 400 MHz for ¹H

NMR and 101 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃).

Data Acquisition: All NMR experiments were performed at room temperature (298 K).

Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent

peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Processing: The collected data was processed using standard NMR software. Signal

multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was mixed with potassium bromide

(KBr) and pressed into a thin pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The positions of the absorption bands were analyzed to identify the

characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound was prepared in a suitable UV-

transparent solvent (e.g., cyclohexane or ethanol).

Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.
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Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the

spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced directly into the ion source.

Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range.

Data Analysis: The molecular ion peak and the fragmentation pattern were analyzed to

determine the molecular weight and structural features of the compound. The isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br) was observed.

Structural and Spectroscopic Relationship
The following diagram illustrates the structural relationship between triptycene and 9-

bromotriptycene and highlights the key spectroscopic changes upon bromination.
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Structural and Spectroscopic Comparison

Triptycene

9-Bromotriptycene

Triptycene
(C₂₀H₁₄)

¹H NMR:
- Bridgehead H at ~5.30 ppm (s, 2H)

¹³C NMR:
- Bridgehead C at ~53.5 ppm

IR:
- No C-Br stretch

MS:
- M⁺ at m/z 254

9-Bromotriptycene
(C₂₀H₁₃Br)

Bromination
at C9

¹H NMR:
- Absence of one bridgehead H signal

- Remaining bridgehead H shifted

¹³C NMR:
- Bridgehead C-Br at ~60.0 ppm

IR:
- C-Br stretch at ~600-500 cm⁻¹

MS:
- M⁺ and [M+2]⁺ at m/z 332, 334 (~1:1)

Click to download full resolution via product page

Caption: Structural relationship and key spectroscopic differences between triptycene and 9-

bromotriptycene.

To cite this document: BenchChem. [Spectroscopic differences between parent triptycene
and 9-Bromotriptycene.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110492#spectroscopic-differences-between-parent-
triptycene-and-9-bromotriptycene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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